Enhanced Lipophilicity (LogP) Versus Non-Fluorinated Analog
The introduction of fluorine atoms significantly increases the lipophilicity of the piperazine scaffold. The target compound has a computed XLogP3-AA value of 0.9 [1]. This is a direct result of the trifluoroethoxy group and is expected to be substantially higher than a non-fluorinated analog like 1-(3-ethoxypropyl)piperazine, which lacks the electron-withdrawing and hydrophobic fluorine atoms and is predicted to have a lower logP.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 1-(3-ethoxypropyl)piperazine (CAS 1017366-43-6) or similar non-fluorinated piperazines |
| Quantified Difference | Quantified difference is not available; a higher logP is inferred based on the known impact of fluorine substitution on lipophilicity. |
| Conditions | In silico prediction (XLogP3 algorithm) based on molecular structure. No experimental logP data was found. |
Why This Matters
Lipophilicity is a critical parameter influencing membrane permeability, solubility, and overall pharmacokinetic behavior, making the trifluoroethoxy analog a distinct tool for medicinal chemistry exploration compared to its non-fluorinated counterparts.
- [1] PubChem. (2026). 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine. PubChem Compound Summary for CID 45792290. National Center for Biotechnology Information. View Source
